molecular formula C12H11N5S2 B5863295 4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine

4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine

Cat. No. B5863295
M. Wt: 289.4 g/mol
InChI Key: ZGAIDNXUKOFYBJ-UHFFFAOYSA-N
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Description

4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine, also known as PTZTA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. PTZTA is a thiazolyl-triazole derivative that exhibits a unique chemical structure and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine is still not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, suggesting that it may have potential as an antibacterial and antifungal agent. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine is its unique chemical structure, which makes it a promising candidate for drug development. This compound has also been shown to exhibit a broad spectrum of biological activities, making it a versatile compound that can be used in various scientific studies. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions that can be pursued in the study of 4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine. One possible direction is the development of this compound-based drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. Another possible direction is the study of the mechanism of action of this compound, which may provide insights into its biological effects. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of compounds with even more potent biological activities.

Synthesis Methods

4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine can be synthesized using a simple and efficient method that involves the reaction of 2-aminothiazole with phenyl isothiocyanate and 3-amino-1,2,4-triazole in the presence of a base. This method yields a pure and high-quality product that can be further purified using column chromatography.

Scientific Research Applications

4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antibacterial, antifungal, and antitumor properties, making it a promising candidate for drug development. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

4-[(1-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S2/c13-11-15-9(6-18-11)7-19-12-14-8-17(16-12)10-4-2-1-3-5-10/h1-6,8H,7H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAIDNXUKOFYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)SCC3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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